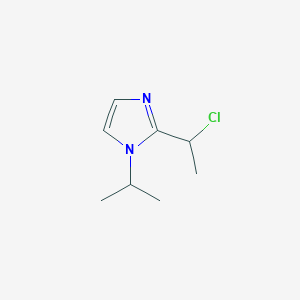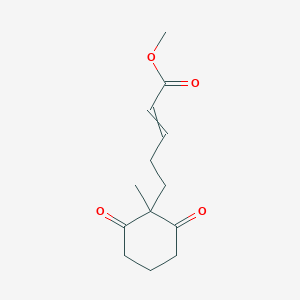
Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an amino group, a tetrahydropyran ring, and an ethyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions to form the core structure. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit interesting pharmacological properties.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring are often used in organic synthesis and medicinal chemistry.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-[3-amino-4-(oxan-4-ylamino)phenoxy]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-2-20-15(18)10-21-12-3-4-14(13(16)9-12)17-11-5-7-19-8-6-11/h3-4,9,11,17H,2,5-8,10,16H2,1H3 |
InChI Key |
SMRSPWHQVWOTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)NC2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


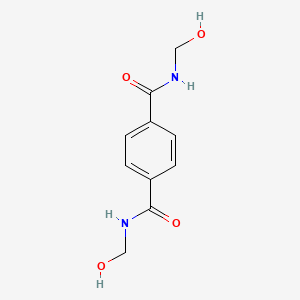
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)

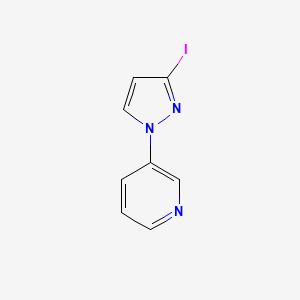

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
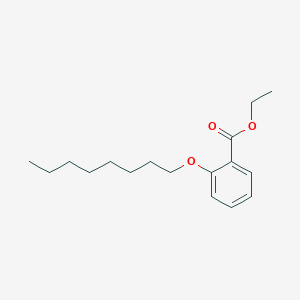


![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
